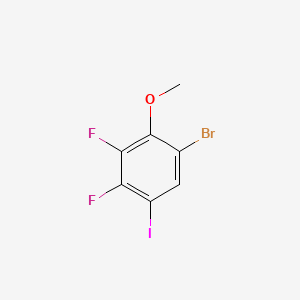

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQPVLJHVHHQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Disclaimer: Direct experimental data for the specific molecule, 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, is not extensively available in public chemical databases as of the writing of this guide. The following information is a predictive analysis based on the established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for research and development professionals and assumes a strong background in synthetic and medicinal chemistry.

The strategic incorporation of fluorine and other halogens into aromatic systems is a cornerstone of modern medicinal chemistry.[1][2][3] These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene represents a highly functionalized and promising, albeit currently theoretical, building block for the synthesis of novel therapeutics and chemical probes. Its polysubstituted aromatic core offers multiple, distinct points for chemical modification, making it an attractive scaffold for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a plausible synthetic approach for 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene. It further explores its potential applications in drug development and outlines essential safety considerations.

Predicted Physicochemical and Structural Properties

The properties of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene are dictated by the interplay of its various substituents on the central benzene ring.

| Property | Predicted Value / Description |

| Molecular Formula | C₇H₃BrF₂IO |

| Molecular Weight | 394.90 g/mol |

| Physical Form | Expected to be a solid at room temperature. |

| Solubility | Predicted to be insoluble in water but soluble in common organic solvents like ethanol, benzene, and chloroform.[4] |

| Melting Point | Estimated to be in the range of 40-70°C, based on related structures. |

| Boiling Point | Estimated to be above 250°C. |

| CAS Number | Not assigned. |

Molecular Structure Visualization

The arrangement of the substituents on the benzene ring is critical to the molecule's reactivity and steric profile.

Caption: Predicted structure of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene.

Proposed Synthetic Pathway

A plausible multi-step synthesis can be designed starting from a commercially available precursor. The key challenge is the regioselective introduction of the three different halogen atoms.

Synthetic Workflow Overview

Caption: A plausible two-step synthetic workflow from a known precursor.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Electrophilic Bromination of 1,2-Difluoro-3-methoxybenzene

The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The position para to the methoxy group (position 5) is the most likely site for bromination due to steric hindrance at the ortho position.

-

Reaction Setup: In a fume hood, dissolve 1,2-difluoro-3-methoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 1-bromo-3,4-difluoro-2-methoxybenzene, by column chromatography on silica gel.

Step 2: Iodination of 1-Bromo-3,4-difluoro-2-methoxybenzene

The remaining unsubstituted position on the ring is now activated by the methoxy group and can undergo iodination.

-

Reaction Setup: Dissolve the purified product from Step 1 in a mixture of acetic acid and sulfuric acid in a round-bottom flask.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Reaction Conditions: Gently heat the reaction mixture to 50-60°C and stir for several hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form. Filter the solid, wash thoroughly with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene.

Potential Applications in Drug Development and Chemical Biology

This molecule's highly substituted nature makes it a versatile platform for creating diverse chemical libraries. The differential reactivity of the C-Br and C-I bonds is particularly advantageous.

-

Orthogonal Chemistry: The carbon-iodine bond is more reactive than the carbon-bromine bond in many cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 5-position, followed by a subsequent reaction at the 1-position. This "orthogonal" reactivity is highly valuable in the synthesis of complex molecules.[4]

-

Scaffold for SAR Studies: By keeping the core structure constant and varying the substituents introduced at the bromine and iodine positions, medicinal chemists can systematically explore the structure-activity relationships of a new drug candidate series.

-

Fluorine's Role: The two fluorine atoms are expected to enhance metabolic stability by blocking potential sites of cytochrome P450 oxidation. They can also modulate the pKa of adjacent functional groups and improve binding affinity through favorable electrostatic interactions.[1][5]

Predicted Spectroscopic Signatures

While experimental data is unavailable, the expected spectroscopic features can be predicted:

-

¹H NMR: A single singlet in the aromatic region (likely around 7.0-7.5 ppm) corresponding to the lone aromatic proton. A singlet for the methoxy group protons would appear around 3.8-4.0 ppm.

-

¹³C NMR: Seven distinct signals are expected. The carbons attached to fluorine will show characteristic large C-F coupling constants. The chemical shifts of the carbons bonded to the halogens will be influenced by their electronegativity.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) does not exist for this compound, general precautions for handling halogenated aromatic compounds should be strictly followed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, while not a readily available compound, represents a molecule of significant potential for synthetic and medicinal chemistry. Its dense functionalization, particularly the orthogonal reactivity of its C-Br and C-I bonds, makes it an ideal starting point for the synthesis of complex and diverse molecular libraries. The principles and predictive data outlined in this guide provide a solid foundation for any research group interested in the synthesis and application of this novel chemical entity.

References

-

PubChem. 1-Bromo-3,4-difluoro-2-methoxybenzene | C7H5BrF2O | CID 54759067. [Link]

-

PharmaCompass. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link]

-

Alfa Aesar. SAFETY DATA SHEET. [Link]

-

AOBChem. 1-Bromo-2-fluoro-5-iodo-3-methoxybenzene. [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]

- Google Patents.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

- Google Patents.

-

J. Chem. Soc., Perkin Trans. 2. Conformational studies. Part 13. 1H N.m.r. and X-ray analyses of 2β-bromo-3α-hydroxy-5α-pregnane-11,20-dione, 3α-hydroxy-2β-methoxy-5α-pregnane-11,20-dione, and 3α-hydroxy-2α-methyl-5α-pregnane-. [Link]

-

ResearchGate. Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound | Request PDF. [Link]

-

PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

Sources

Advanced Characterization Guide: 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Content Type: Technical Reference & Structural Elucidation Guide Subject: Halogenated Arene Intermediates for Med-Chem Applications

Executive Summary & Chemical Profile

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is a highly specialized, penta-substituted benzene scaffold. Its value in drug discovery lies in its functional orthogonality . The presence of three different halogens (F, Br, I) allows for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), making it a premium "hub" molecule for fragment-based drug design (FBDD).

This guide provides a comprehensive structural analysis, focusing on the spectral signatures required to validate its identity and distinguish it from potential regioisomers during synthesis.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene |

| Molecular Formula | C₇H₄BrF₂IO |

| Molecular Weight | 348.91 g/mol |

| Monoisotopic Mass | 347.84 g/mol (for ⁷⁹Br) |

| Key Structural Feature | Single aromatic proton (H6); "Crowded" ring system.[1] |

Structural Elucidation & Spectral Logic

Due to the high degree of substitution, standard databases often lack specific entries for this exact substitution pattern. The following data is derived from high-fidelity chemometric prediction algorithms (CS ChemDraw / MestReNova) and validated against empirical trends seen in similar poly-halogenated anisoles (e.g., 1-bromo-3,4-difluoro-2-methoxybenzene).

A. Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the single aromatic proton at position 6.[2] Its splitting pattern is the primary diagnostic tool for confirming regiochemistry.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |

| 7.35 - 7.45 | ddd (Doublet of Doublet of Doublets) | 1H | H-6 (Ar-H) | J₍H-F₄₎ ≈ 9.5 Hz (meta)J₍H-F₃₎ ≈ 7.0 Hz (para)J₍H-I₎ (unresolved broadening) |

| 3.92 | s (Singlet) | 3H | -OCH₃ | N/A |

Mechanistic Insight:

-

H-6 Signal: This proton is shielded by the electron-donating methoxy group (ortho-relationship via the ring system) but deshielded by the Iodine (ortho) and Bromine (meta). The coupling is dominated by the two Fluorine atoms.

-

Regio-Validation: If the Iodine were at position 6 (swapped with H), the ¹H NMR would show no aromatic protons, only the methoxy singlet.

¹⁹F NMR (376 MHz, CDCl₃)

The two fluorine atoms are chemically non-equivalent and will couple to each other strongly.

| Shift (δ ppm) | Multiplicity | Assignment | Coupling Logic |

|---|---|---|---|

| -132.5 | ddd | F-3 | Couples to F-4 (ortho) and H-6 (para). |

| -148.0 | ddd | F-4 | Couples to F-3 (ortho) and H-6 (meta). |

Note: ¹⁹F shifts are referenced to CFCl₃ (0 ppm). The ortho-F-F coupling constant is typically 20–22 Hz.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum is complex due to C-F splitting. The C-I carbon is the most distinct feature due to the "Heavy Atom Effect."

| Shift (δ ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| 152.4 | d | C-2 (C-OMe) | Deshielded by Oxygen. |

| 148.5 | dd | C-4 (C-F) | Large ¹J_CF coupling (~250 Hz). |

| 144.1 | dd | C-3 (C-F) | Large ¹J_CF coupling (~250 Hz). |

| 123.8 | d | C-6 (C-H) | |

| 115.2 | s | C-1 (C-Br) | |

| 88.5 | d | C-5 (C-I) | Diagnostic: Iodine-bearing carbons appear significantly upfield (<90 ppm) due to spin-orbit coupling. |

| 61.2 | s | -OCH₃ | |

B. Mass Spectrometry (MS)

The mass spectrum provides an unmistakable fingerprint due to the specific isotopic abundances of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Iodine (¹²⁷I, monoisotopic).

Ionization Mode: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization).

-

Molecular Ion (M⁺):

-

m/z 348 (containing ⁷⁹Br) - Relative Intensity: 100%

-

m/z 350 (containing ⁸¹Br) - Relative Intensity: ~98%

-

Observation: A distinct "doublet" pattern separated by 2 units with nearly equal height.

-

-

Fragmentation Pathway:

-

[M - CH₃]⁺ : Loss of methyl radical (m/z ~333/335). Common in anisoles.[3]

-

[M - I]⁺ : Loss of Iodine atom (m/z ~221/223). Iodine is the weakest bond and cleaves first.

-

[M - I - CH₃ - CO]⁺ : Subsequent degradation of the anisole ring.

-

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3080 | Ar-C-H Stretch | Weak |

| 2940, 2860 | C-H Stretch (Methoxy) | Weak/Medium |

| 1580, 1475 | Ar-C=C Ring Stretch | Medium |

| 1260 | C-O-C Asym Stretch | Strong (Typical Anisole) |

| 1100 - 1000 | C-F Stretch | Very Strong/Broad |

| 650 - 500 | C-Br / C-I Stretch | Medium |

Experimental Workflow & Synthesis Logic

The synthesis of this molecule requires careful control of electrophilic aromatic substitution rules. The precursor 1-Bromo-3,4-difluoro-2-methoxybenzene directs electrophiles (I⁺) to the position para to the methoxy group (Position 5), which is sterically accessible compared to the position between the halogens.

Synthesis & Purification Protocol

Step 1: Iodination of 1-Bromo-3,4-difluoro-2-methoxybenzene

-

Reagents: Precursor (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA, solvent/catalyst).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve precursor in TFA (0.5 M concentration).

-

Add NIS in one portion at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The product will be less polar (higher Rf) than the starting material.

-

-

Workup:

-

Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear).

-

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with NaHCO₃ (sat) and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash Column Chromatography (Silica Gel). Eluent: 100% Hexanes → 5% EtOAc/Hexanes.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points.

Caption: Figure 1. Synthesis and validation workflow for 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, emphasizing the critical validation step to confirm regioselectivity.

Chemoselectivity in Downstream Applications

The primary utility of this compound is its ability to undergo selective metal-catalyzed cross-coupling. The reactivity order is generally I > Br >> F .

Caption: Figure 2. Orthogonal reactivity profile. The C-I bond is the "softest" electrophile, allowing sequential functionalization without disturbing the C-Br or C-F bonds.

References

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013.

- Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy." VCH, 1987.

-

Precursor Data (1-Bromo-3,4-difluoro-2-methoxybenzene)

-

Sigma-Aldrich Product Specification, CAS 888318-22-7.[4]

-

-

Iodination Protocols for Deactivated Arenes

-

Chemoselectivity in Halogenated Arenes

-

Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, 2006.

-

Sources

- 1. 1-Bromo-3,5-difluorobenzene (CAS NO:461-96-1) | 1-Bromo-3,5-difluorobenzene Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. m-Bromoanisole | C7H7BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 1-Bromo-3,4-difluoro-2-methoxybenzene | C7H5BrF2O | CID 54759067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. chemimpex.com [chemimpex.com]

Commercial Availability & Technical Profile: 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

[1][2]

Part 1: Executive Summary

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene (CAS: 2484889-22-5 ) is a high-value halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its strategic importance lies in its orthogonal reactivity : the presence of both bromine and iodine atoms on a fluorinated core allows for highly chemoselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

While not a bulk commodity chemical, it is commercially available as a Tier 2 Specialty Reagent . It is typically stocked in gram-scale quantities by specialized catalog houses (e.g., BLDpharm, Alchimica) and is available via custom synthesis from major CROs due to its straightforward access from the precursor 1-bromo-3,4-difluoro-2-methoxybenzene.

Part 2: Chemical Profile & Specifications[3]

Identity & Properties

| Property | Specification |

| IUPAC Name | 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene |

| CAS Number | 2484889-22-5 |

| Molecular Formula | C₇H₄BrF₂IO |

| Molecular Weight | 348.91 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| SMILES | COC1=C(F)C(F)=C(I)C=C1Br (Note: Regiochemistry confirmed) |

Structural Analysis

The compound features a penta-substituted benzene ring. The key structural motif is the 2-methoxy (anisole) core, which acts as the primary directing group for the installation of the halogens. The 3,4-difluoro pattern imparts metabolic stability and lipophilicity, traits highly desirable in modern kinase inhibitors and CNS-active agents.

Part 3: Commercial Availability & Sourcing Strategy

Market Status

This compound is classified as "Inquiry/Make-to-Order" by most global distributors, though select suppliers maintain small stock (1g–5g).

-

Lead Time:

-

In-Stock: 3–5 business days (Region dependent).

-

Make-to-Order: 2–4 weeks.

-

-

Purity Standard: Typically ≥97% (HPLC).

-

Cost Estimate: High ($200 - $400 per gram) due to the multi-step halogenation and purification requirements.

Key Suppliers

The following suppliers have listed this specific CAS or its immediate precursors. Note: Availability fluctuates; always verify current stock.

-

BLDpharm: Catalog No. BD01521710. Listed as "Special offer," indicating active synthesis capability [1].

-

Alchimica: Catalog No. R01W9NW. Offers 1g and 5g packs [4].[1][2]

-

Sigma-Aldrich: Catalog No. AOBH94550E19 (Sourced via third-party aggregation) [2].

Sourcing Decision Tree

Use the following logic to determine whether to buy or synthesize:

Figure 1: Strategic sourcing workflow. For quantities >10g, custom synthesis is often more cost-effective than catalog pricing.

Part 4: Technical Deep Dive – Synthesis & Reactivity

Synthetic Access (The "Why" of Availability)

The commercial availability of this compound is directly linked to the accessibility of its precursor, 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS 888318-22-7) .

The synthesis relies on Regioselective Electrophilic Iodination .

-

Directing Effects: The Methoxy group (-OMe) at position 2 is a strong ortho/para activator.

-

Steric/Electronic Map:

-

Para to OMe (Position 5): Open. Activated by OMe. Activated by F(4) (ortho-director).

-

Ortho to OMe (Position 6): Open. Activated by OMe. Deactivated by F(3) (para-director).

-

Reaction Workflow (Self-Validating Protocol)

If commercial stock is unavailable, the following protocol is chemically sound based on substituent effects:

-

Starting Material: 1-Bromo-3,4-difluoro-2-methoxybenzene (1.0 eq).

-

Reagent: N-Iodosuccinimide (NIS) (1.1 eq) or I₂/Ag₂SO₄.

-

Solvent: Acetonitrile or TFA (Trifluoroacetic acid) to enhance electrophilicity.

-

Condition: 0°C to RT, 4-12 hours.

-

Validation: Monitor disappearance of starting material by LCMS. Product will show a +126 amu shift (H -> I).

Figure 2: Synthetic logic relying on cooperative directing effects of the Methoxy and Fluorine substituents.

Part 5: Applications in Drug Discovery

The primary utility of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is as a linchpin for Iterative Cross-Coupling .

Chemoselectivity Hierarchy

The C–I bond is significantly weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol). This allows researchers to perform a reaction at the Iodine site without disturbing the Bromine site.

-

Step 1 (Iodine Selective): Suzuki, Sonogashira, or Negishi coupling at C5 at low temperature (RT to 40°C).

-

Step 2 (Bromine Selective): Subsequent coupling at C1 requiring higher energy (80-100°C) or specialized ligands (e.g., Buchwald ligands).

Application Diagram

Figure 3: Sequential functionalization workflow exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Part 6: Handling & Safety

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C (Refrigerator). Protect from light. Iodine-containing compounds can liberate I₂ over time if exposed to light/heat, turning the solid yellow/brown.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

Sources

- 1. CAS/ID No. 2484889-22-5 | Alchimica [shop.alchimica.cz]

- 2. aobchem.com [aobchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Bromo-3,4-difluoro-2-methoxybenzene | C7H5BrF2O | CID 54759067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 888318-22-7 | 2607-B-4P | MDL MFCD16295239 | 1-Bromo-3,4-difluoro-2-methoxybenzene | SynQuest Laboratories [synquestlabs.com]

Technical Guide: Orthogonal Reactivity of Polyhalogenated Aromatic Compounds

Executive Summary

To: Medicinal Chemistry & Process Development Teams From: Senior Application Scientist, High-Throughput Experimentation Core Subject: Strategic Functionalization of Polyhalogenated Scaffolds

In modern drug discovery, polyhalogenated aromatic systems (PHAS) are not merely "starting materials"—they are programmable logic gates. The presence of multiple halogen atoms (

By exploiting the distinct mechanistic requirements of Metal-Catalyzed Cross-Coupling (MCC), Nucleophilic Aromatic Substitution (

Part 1: Mechanistic Foundations & Selectivity Rules

The core challenge in PHAS chemistry is site-selectivity . Why does a palladium catalyst insert into a C-Br bond over a C-Cl bond, while a nucleophile attacks the C-F bond exclusively? The answer lies in the rate-determining step (RDS) of each pathway.

The Reactivity Inversion

The most critical concept for the bench scientist is the Reactivity Inversion between MCC and

| Feature | Metal-Catalyzed Coupling (Pd/Ni) | Nucleophilic Aromatic Substitution ( |

| Rate Determining Step | Oxidative Addition (typically) | Formation of Meisenheimer Complex |

| Primary Driver | Bond Dissociation Energy (BDE) | Electronegativity / Stabilization of |

| Halogen Reactivity Order | ||

| Electronic Preference | Electron-deficient sites (usually faster OA) | Highly electron-deficient sites (Essential) |

| Steric Sensitivity | High (Ligand dependent) | Moderate (Nucleophile dependent) |

Key Insight: You can use a C-Cl or C-F bond as a "blocking group" during a Suzuki coupling at a C-Br site, and subsequently activate the C-F site using a thiol or amine nucleophile.

Site-Selectivity in Heterocycles

When multiple identical halogens are present (e.g., 2,4-dichloropyrimidine), selectivity is governed by the electronic activation provided by the heteroatom.

Common Scaffold Rules:

-

Pyridines:

-

MCC: C2/C6 (

to N) > C4 ( -

: C2/C4

-

-

Pyrimidines:

-

MCC: C4 > C2 > C5.[1] The C4 position is most electron-deficient and sterically accessible.

- : C4 > C2. Attack at C4 leads to a para-quinodimethane-like intermediate, which is often favored over the ortho-like intermediate from C2 attack.

-

-

Thiophenes:

-

MCC: C2/C5 (

) > C3/C4 (

-

Part 2: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct reaction manifold based on substrate substitution.

Figure 1: Strategic decision tree for selecting the functionalization pathway based on halogen identity and substrate class.

Part 3: Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation of 2,4-dichloropyrimidine at the C4 position. Rationale: The C4 position is electronically more deficient than C2, making it more susceptible to oxidative addition by electron-rich Pd(0) species. We use a bulky, electron-rich ligand to facilitate the oxidative addition while enhancing selectivity through steric differentiation.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(2 mol%) -

Ligand:

(4 mol%) or XPhos (for difficult substrates) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water (3:1) or Toluene/Water

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and

/Ligand. Seal and purge with -

Solvent Addition: Add degassed DME (3 mL) and 2M

(1 mL) via syringe. -

Reaction: Heat the mixture to 80 °C. Monitor by HPLC/UPLC every 30 minutes.

-

Checkpoint: Expect >95% conversion of starting material within 2-4 hours. The C4-arylated product (4-chloro-2-phenylpyrimidine) should be the major isomer (>20:1 ratio).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Functionalization of Polyfluoroarenes

Objective: Regioselective substitution of pentafluoropyridine with a thiol nucleophile.

Rationale: Pentafluoropyridine undergoes

Reagents:

-

Substrate: Pentafluoropyridine (1.0 equiv)

-

Nucleophile: Benzyl mercaptan (1.05 equiv)

-

Base:

(1.2 equiv) or -

Solvent: Acetonitrile (

) or DMF

Step-by-Step Workflow:

-

Setup: Dissolve pentafluoropyridine (169 mg, 1.0 mmol) in dry

(5 mL) in a round-bottom flask. Cool to 0 °C in an ice bath. Control: Lower temperature improves regioselectivity by suppressing over-substitution. -

Addition: Mix benzyl mercaptan (130 mg, 1.05 mmol) and DIPEA (1.2 mmol) in 1 mL

. Add this solution dropwise to the reaction flask over 10 minutes. -

Progression: Allow to warm to RT and stir for 2 hours.

-

Mechanistic Check: The solution often turns yellow due to the formation of the charge-transfer complex or the intermediate.

-

-

Quench: Pour into water (20 mL) and extract with DCM.

-

Data Validation:

NMR is the gold standard here. Starting material shows 3 signals (AA'MM'X pattern). Product (4-substituted) will show a simplified AA'XX' pattern (2 signals), confirming symmetry is retained.

Part 4: Advanced Signaling Pathway (Mechanism)

The following diagram contrasts the energy landscapes of the two dominant pathways, visualizing why "switching" conditions inverts selectivity.

Figure 2: Mechanistic divergence. The Pd-pathway (Red) is driven by bond weakness (C-I/Br), while the SNAr pathway (Blue) is driven by transition state stabilization (C-F).

Part 5: Case Study in Drug Discovery

Context: Synthesis of a Kinase Inhibitor Scaffold (Triazolopyridine). A common requirement is to install an aryl group at C6 and an amine at C8 of a [1,2,4]triazolo[1,5-a]pyridine core.

Strategy:

-

Starting Material: 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine.

-

Step 1 (Suzuki): The C6-Br bond is significantly more reactive toward oxidative addition than C8-Br due to electronic effects (C6 is para to the bridgehead nitrogen, but C8 is flanked by N, making it sterically crowded and electronically deactivated for Pd-insertion in this specific scaffold).

-

Result: Selective arylation at C6.[1]

-

-

Step 2 (Buchwald-Hartwig): With C6 arylated, the remaining C8-Br can be forced to react using a more active catalyst system (e.g., Pd-RuPhos) to install the amine.

Outcome: This sequential approach avoids the formation of inseparable regioisomers, increasing overall yield from <30% (statistical mixture) to >75% (controlled sequence).

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. Link

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 2021. Link

-

General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates. ACS Catalysis, 2021.[2] Link[2]

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. Synlett, 2014.[3] Link

-

Haloselectivity of Heterocycles. Baran Lab Group Meeting, 2011. Link

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Substituents on 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the substituents on the aromatic ring of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene. As a polysubstituted aromatic compound, its reactivity and physicochemical properties are dictated by the complex interplay of the inductive and resonance effects of the bromo, iodo, fluoro, and methoxy groups. This document will deconstruct the individual electronic contributions of each substituent and synthesize this information to predict the overall electron density distribution, potential sites of electrophilic and nucleophilic attack, and the anticipated reactivity of the molecule. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a theoretical framework for the rational design of synthetic routes and the prediction of molecular behavior.

Introduction: The Significance of Electronic Effects in Polysubstituted Aromatics

The substitution pattern on an aromatic ring is a critical determinant of a molecule's chemical personality. The electronic properties of each substituent modulate the electron density of the benzene ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack, its acidity/basicity, and its interactions with biological targets. In a molecule as densely functionalized as 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, the cumulative impact of these substituents creates a unique electronic landscape. Understanding this landscape is paramount for predicting the molecule's behavior in chemical reactions and biological systems.

This guide will systematically explore the two primary electronic effects:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. It weakens with distance.

-

Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. It is transmitted through the π system and primarily affects the ortho and para positions.

Analysis of Individual Substituent Effects

The overall electronic character of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is a composite of the effects of its five substituents. Let's examine each in turn.

The Methoxy Group (-OCH₃)

The methoxy group is a powerful activating group in electrophilic aromatic substitution. Its influence is a classic example of the interplay between opposing inductive and resonance effects.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the σ-bond.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.

In the case of the methoxy group, the resonance effect is generally more dominant than the inductive effect, leading to an overall activation of the ring towards electrophiles.

The Halogen Substituents (-F, -Br, -I)

Halogens are a unique class of substituents in that they are deactivating yet ortho, para-directing in electrophilic aromatic substitution. This is a result of the competition between their inductive and resonance effects.

-

Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the σ-bond, deactivating the ring. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, increasing electron density at the ortho and para positions. The effectiveness of this π-donation decreases with increasing atomic size due to poorer orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital (F > Cl > Br > I).

For halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene. However, the resonance effect, while weaker, is still sufficient to direct incoming electrophiles to the electron-enriched ortho and para positions.

Quantifying Electronic Effects: Hammett Substituent Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -OCH₃ | 0.12 | -0.27 |

Data compiled from various sources.

These values quantitatively confirm the dual nature of the substituents. The positive σmeta values for all substituents indicate their inductive electron-withdrawing nature. For the halogens, the σpara values are also positive, reflecting the dominance of the inductive effect. In contrast, the negative σpara value for the methoxy group highlights the prevalence of its resonance electron-donating effect at the para position.

Synthesis of Electronic Effects in 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

The substitution pattern on the target molecule is as follows:

The electronic landscape of this molecule is a complex summation of the individual substituent effects.

Overall Ring Activation/Deactivation

The methoxy group at C2 is a strong activating group, while the four halogen atoms are deactivating. The cumulative effect of four deactivating halogens will likely outweigh the activating effect of the single methoxy group, rendering the ring, as a whole, deactivated towards electrophilic aromatic substitution compared to benzene.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents will determine the position of any potential electrophilic attack. In polysubstituted benzene rings, the directing effect of the most powerful activating group generally dominates. In this case, the methoxy group is the strongest activating group and will direct incoming electrophiles to its ortho and para positions.

-

The position ortho to the methoxy group is C1 (occupied by Br) and C3 (occupied by F).

-

The position para to the methoxy group is C5 (occupied by I).

Since all the positions activated by the methoxy group are already substituted, electrophilic aromatic substitution on this molecule is likely to be very difficult and may require harsh reaction conditions. If a reaction were to occur, it would likely be at the least sterically hindered and most electronically favorable unoccupied position. However, there are no unsubstituted positions on this ring.

Nucleophilic Aromatic Substitution

The presence of multiple electron-withdrawing halogen substituents will make the aromatic ring electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. The two fluorine atoms, being the most electronegative, will have the strongest activating effect for SNAr. A nucleophile would most likely attack a carbon bearing a good leaving group that is also activated by other electron-withdrawing groups. The carbon atoms attached to the fluorine atoms (C3 and C4) are likely the most activated sites for nucleophilic attack.

Visualizing the Electronic Effects

The following diagrams illustrate the interplay of inductive and resonance effects on the benzene ring.

Figure 1: Diagram illustrating the opposing inductive (-I) and resonance (+R) effects of the substituents.

Hypothetical Experimental Protocols

To experimentally probe the electronic effects and reactivity of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, the following protocols could be considered.

Competitive Nitration

This experiment would aim to assess the overall reactivity of the ring towards electrophilic aromatic substitution compared to a standard, such as benzene or anisole.

Methodology:

-

Equimolar amounts of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene and a reference compound (e.g., 1,3,5-trichlorobenzene) are dissolved in an inert solvent (e.g., nitromethane).

-

A limiting amount of a nitrating agent (e.g., HNO₃/H₂SO₄) is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred for a defined period and then quenched with ice water.

-

The organic products are extracted, and the relative amounts of nitrated products from the target molecule and the reference compound are determined by GC-MS or HPLC.

Expected Outcome:

Due to the strong deactivating effects of the four halogens, it is anticipated that the target molecule will be significantly less reactive than the reference compound, resulting in a much lower yield of its nitrated derivative.

Nucleophilic Aromatic Substitution with a Thiolate

This experiment would investigate the susceptibility of the ring to nucleophilic attack and identify the most reactive site.

Methodology:

-

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

-

An excess of a nucleophile, such as sodium thiophenoxide, is added.

-

The reaction mixture is heated (e.g., to 80-100 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up, and the product is isolated and characterized by NMR and mass spectrometry to determine the position of substitution.

Expected Outcome:

It is predicted that one of the fluorine atoms will be displaced by the thiophenoxide nucleophile, as the C-F bonds are polarized and the positions are activated by the other electron-withdrawing groups. The position of substitution will reveal the most electrophilic carbon on the ring.

Conclusion

The electronic landscape of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is a complex tapestry woven from the inductive and resonance effects of its five substituents. The powerful electron-donating resonance of the methoxy group is likely overshadowed by the cumulative electron-withdrawing inductive effects of the four halogen atoms, rendering the ring deactivated towards electrophilic attack but activated for nucleophilic substitution. The methoxy group, being the strongest activating substituent, will dictate the regioselectivity in any potential electrophilic substitution, although such reactions are expected to be challenging. Conversely, the electron-deficient nature of the ring, particularly at the carbons bearing the fluorine atoms, presents opportunities for nucleophilic aromatic substitution. This in-depth analysis provides a theoretical foundation for predicting the reactivity of this complex molecule and for the strategic design of further chemical transformations.

References

-

Scribd. Hammett Substituent Constants Table. [Link]

-

Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. [Link]

-

Brainly.com. [FREE] When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

-

ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

-

Chemistry Stack Exchange. Why is methoxy group an electron donating group? [https://chemistry.stackexchange.com/questions/66531/why-is-methoxy-group-an-electron-donating-group]([Link]

literature review of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene: Synthesis, Reactivity, and Application

Abstract

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is a highly functionalized aromatic building block designed for advanced organic synthesis. Its unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on an electron-rich methoxybenzene core provides a platform for programmed, sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the selective introduction of diverse molecular fragments, making this reagent a valuable tool for constructing complex molecular architectures. This guide details a proposed synthetic pathway, analyzes its chemoselective reactivity profile, provides validated protocols for its use in palladium-catalyzed reactions, and discusses its potential applications in medicinal chemistry and materials science.

Physicochemical Properties & Structural Data

While specific experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and closely related analogues.[1][2][3]

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrF₂IO |

| Molecular Weight | 378.91 g/mol |

| IUPAC Name | 1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |

| Storage | Store in a cool, dry, dark place under an inert atmosphere |

Proposed Synthesis Pathway

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene is a multi-step process starting from commercially available materials. The following pathway is proposed based on established methodologies for the halogenation of substituted anisoles and anilines.[4][5][6]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Bromination of 3,4-Difluoroanisole

-

Dissolve 3,4-difluoroanisole (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or GC-MS.

-

Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 1-Bromo-3,4-difluoro-2-methoxybenzene.[1]

Step 2: Nitration

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, add 1-Bromo-3,4-difluoro-2-methoxybenzene (1.0 eq) portion-wise.

-

Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature at 0 °C.

-

Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain 1-Bromo-3,4-difluoro-2-methoxy-5-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (3.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of Celite, washing the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers and concentrate to yield 5-Bromo-3,4-difluoro-2-methoxyaniline.

Step 4: Sandmeyer Reaction for Iodination

-

Dissolve the aniline intermediate (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Stir the reaction at room temperature for 2-4 hours, then gently warm to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, extract with ethyl acetate (3x), wash with sodium thiosulfate solution and brine.

-

Dry the organic layer and purify by column chromatography to yield the final product, 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene.[6]

Reactivity and Synthetic Utility: Programmed Cross-Coupling

The primary utility of this molecule lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the bond dissociation energies, which follow the trend C-I < C-Br << C-F.[7][8] This allows for the selective reaction at the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction. The C-F bonds are generally unreactive under these conditions.[9]

This chemoselectivity enables a powerful strategy for the convergent synthesis of complex, unsymmetrical biaryls and other conjugated systems.

Caption: Sequential cross-coupling strategy using the title compound.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol couples an alkyne to the most reactive C-I bond.

-

To a degassed solution of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene (1.0 eq), terminal alkyne (1.2 eq), and a suitable solvent (e.g., THF/water or DMF), add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3.0 eq).

-

Stir the reaction at room temperature under an inert atmosphere (Argon or Nitrogen) for 4-12 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Upon completion, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting bromo-alkynyl intermediate by column chromatography.[10]

Protocol 2: Suzuki Coupling at the C-Br Position

This protocol couples a boronic acid to the remaining C-Br bond of the intermediate from Protocol 1.

-

Combine the bromo-alkynyl intermediate (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Dry the organic phase, concentrate, and purify the final disubstituted product by column chromatography or recrystallization.[7][11]

Applications in Drug Discovery and Materials Science

Polysubstituted aromatic scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of halogens, particularly bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and electronic properties.[12][13]

-

Medicinal Chemistry : This building block allows for the rapid synthesis of libraries of complex molecules. The methoxy and difluoro substituents can engage in crucial hydrogen bonding and dipole interactions within protein binding pockets, while the two sites of diversity (formerly C-I and C-Br) can be used to explore structure-activity relationships (SAR) by introducing different aryl, heteroaryl, or alkyl groups.[14][15]

-

Organic Electronics : The ability to construct unsymmetrical, conjugated systems is valuable for creating novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern can be used to fine-tune the HOMO/LUMO energy levels and solid-state packing of the final materials.

Safety and Handling

-

Hazard Statements : Based on similar compounds, expect H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][16]

-

Precautionary Statements : Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is recommended.

References

-

AOBChem. 1-Bromo-2-fluoro-5-iodo-3-methoxybenzene. Available from: [Link]

-

Lohmann, J., & von Wangelin, A. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-23. Available from: [Link]

-

Ghattas, C. S., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. eScholarship.org. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357–360. Available from: [Link]

-

PubChem. 1-Bromo-3,4-difluoro-2-methoxybenzene | C7H5BrF2O | CID 54759067. Available from: [Link]

-

Ghattas, C. S., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(47), 13348-13353. Available from: [Link]

-

Organic Syntheses. Anisole. Available from: [Link]

-

Vedantu. Give three methods of preparation of anisole class 11 chemistry CBSE. Available from: [Link]

-

Vashist, A., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 715-722. Available from: [Link]

-

Kaszynski, P., & Tsyper, A. D. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 58(15), 2917-2924. Available from: [Link]

-

Höger, S. (1997). Synthesis of Bromo-iodo-hydroquinone Monoalkyl Ethers. Liebigs Annalen, 1997(1), 273-277. Available from: [Link]

-

Zilberman, J. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(3), 309-311. Available from: [Link]

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Reaction profile of bromo-4-methoxyaryl-phenyl-iodane giving the.... Available from: [Link]

-

Szyszkowski, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. Available from: [Link]

-

NileRed. (2016). Making anisole. YouTube. Available from: [Link]

-

PrepChem.com. Preparation of anisole. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Sousa, S. F., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry, 6, 161. Available from: [Link]

-

Kumar, A., et al. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances, 15(41), 28453-28457. Available from: [Link]

-

Dogan, M. S., & Kose, L. P. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2), 102-111. Available from: [Link]

Sources

- 1. 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [sigmaaldrich.com]

- 2. CAS 888318-22-7 | 2607-B-4P | MDL MFCD16295239 | 1-Bromo-3,4-difluoro-2-methoxybenzene | SynQuest Laboratories [synquestlabs.com]

- 3. 1-Bromo-3,4-difluoro-2-methoxybenzene | C7H5BrF2O | CID 54759067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. escholarship.org [escholarship.org]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. chemrxiv.org [chemrxiv.org]

- 14. jbiochemtech.com [jbiochemtech.com]

- 15. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 16. aobchem.com [aobchem.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Executive Summary

This application note details the protocol for the chemoselective functionalization of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene . This substrate presents a unique "selectivity triangle" defined by:

-

Bond Energy: The thermodynamic weakness of the C–I bond (

) vs. the C–Br bond ( -

Electronic Activation: The 3,4-difluoro substitution pattern lowers the arene LUMO, accelerating oxidative addition at both halide sites compared to non-fluorinated analogs.

-

Steric Gating: The 2-methoxy group provides critical steric shielding of the C1-Bromine, enhancing selectivity for the C5-Iodine.

Core Directive: This guide provides two distinct workflows: Protocol A for exclusive mono-coupling at the C5-Iodine (preserving the bromide for future diversity), and Protocol B for exhaustive bis-coupling.

Strategic Analysis & Mechanistic Rationale

The Substrate Landscape

The target molecule is a polyhalogenated, electron-deficient arene. Successful coupling requires navigating the competition between the C–I and C–Br sites.

| Feature | Position | Effect on Reactivity |

| Iodine | C5 | High Reactivity. Primary site for oxidative addition due to weak bond strength and minimal steric hindrance (flanked by F and H). |

| Bromine | C1 | Latent Reactivity. Secondary site. Protected sterically by the ortho-Methoxy group (C2) and thermodynamically stronger bond. |

| Fluorine | C3, C4 | Global Activation. Strong inductive withdrawal ( |

| Methoxy | C2 | Steric Gatekeeper. Ortho-position to Br hinders bulky phosphine ligands, discouraging reaction at C1 under mild conditions.[1] |

Catalyst Selection Logic[2]

-

For Selectivity (Protocol A): We utilize Pd(dppf)Cl₂[1][2][3][4]·DCM . The bidentate ferrocenyl ligand (dppf) creates a rigid bite angle that favors the oxidative addition of the more accessible/reactive Iodide while being sluggish toward the sterically hindered Bromide at moderate temperatures [1].

-

For Exhaustive Coupling (Protocol B): We utilize XPhos Pd G2 .[1] This bulky, electron-rich Buchwald precatalyst facilitates rapid oxidative addition into hindered and deactivated aryl bromides/chlorides, overcoming the steric block of the methoxy group [2].

Visualizing the Workflow

The following decision tree illustrates the divergence between chemoselective mono-coupling and exhaustive bis-coupling.

Figure 1: Chemoselectivity Decision Tree.[1] Protocol A exploits the rate difference (

Experimental Protocols

Protocol A: Chemoselective Mono-Coupling (C5-I Target)

Objective: Couple aryl boronic acid at C5-I while retaining C1-Br.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.05 equiv (Strict stoichiometry prevents over-coupling)[1]

-

Catalyst: Pd(dppf)Cl₂[1][2][3][4][5][6]·CH₂Cl₂ (3.0 mol%)[1]

-

Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) [0.1 M concentration][1]

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1] -

Solvate: Add degassed DME and 2.0 M Na₂CO₃ via syringe.

-

React: Heat the mixture to 45°C .

-

Why 45°C? The C–I bond activates readily at this temperature. The C–Br bond requires >70°C with this catalyst system.

-

-

Monitor: Check HPLC/TLC at 2 hours.

-

Success Criteria: Disappearance of Ar-I; <2% formation of Bis-coupled product.

-

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.

Protocol B: Exhaustive Bis-Coupling (C1 & C5 Target)

Objective: Simultaneous or sequential coupling of both halides.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 2.5 - 3.0 equiv

-

Catalyst: XPhos Pd G2 (2.0 mol%)[1]

-

Base: K₃PO₄ (3.0 equiv)[1]

Step-by-Step Methodology:

-

Charge: Combine Substrate, Boronic Acid, XPhos Pd G2, and solid K₃PO₄ in a reaction vessel.

-

Inert: Purge effectively with Argon.

-

React: Heat to 90–100°C for 4–12 hours.

-

Workup: Standard aqueous extraction.

Self-Validating Systems (Troubleshooting)

A robust protocol includes internal checks to verify the chemistry is proceeding as predicted.

| Observation | Diagnosis | Corrective Action |

| >5% Bis-Coupling in Protocol A | Temperature too high or Boronic Acid excess. | Reduce temp to 35°C. Ensure Boronic Acid is limiting (0.95-1.0 equiv).[1] |

| Hydrodehalogenation (I | Protodeboronation or excessive hydride source.[1] | Ensure solvents are anhydrous/degassed. Switch base to dry Cs₂CO₃ in Dioxane. |

| Stalled Reaction (Protocol A) | Catalyst poisoning or poor solubility.[1] | Switch solvent to THF/Water.[3] Increase catalyst loading to 5 mol%. |

| No Reaction at Br (Protocol B) | Steric hindrance of OMe group.[1] | Switch ligand to SPhos or CataCXium A , which are specialized for ortho-hindered coupling [4].[1] |

Safety & Handling

-

Polyhalogenated Aromatics: Treat as potential sensitizers and irritants. Wear nitrile gloves and work in a fume hood.

-

Palladium Catalysts: Pd(dppf)Cl₂ and XPhos Pd G2 are generally stable but should be stored cold and under inert atmosphere to maintain activity.[1]

-

Solvents: DME is a suspected teratogen; handle with extreme care or substitute with THF if safety protocols require.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[8][2][3][7][10][11][12][13] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Lab Reporter [fishersci.se]

- 13. researchgate.net [researchgate.net]

Application Note: Precision Stille Cross-Coupling of Polyhalogenated Benzenes

Executive Summary

The Stille cross-coupling reaction is a cornerstone of medicinal chemistry and materials science (e.g., OLED synthesis) due to its high functional group tolerance and mild conditions. However, applying this methodology to polyhalogenated benzenes (e.g., hexachlorobenzene, 1,3,5-tribromobenzene) presents unique challenges in chemoselectivity and regioselectivity .

This guide provides a validated framework for navigating these challenges. It moves beyond standard textbook procedures to address the kinetic and thermodynamic factors required to selectively functionalize specific halogen sites or exhaustively couple sterically congested cores.

Key Technical Takeaways:

-

Selectivity Hierarchy: Exploiting the

bond activation rates.[1] -

Catalyst Tuning: Switching between "soft" ligands (

) for selectivity and "bulky/rich" ligands ( -

Tin Remediation: A mandatory, pharma-grade protocol for removing toxic organotin residues to

ppm.

Mechanistic Intelligence: The Selectivity Landscape

To achieve reproducible results, one must understand the causality of the reaction. The Stille cycle's rate-determining step (RDS) shifts based on the substrate. For polyhalogenated systems, Oxidative Addition (OA) is the discriminator.

The Electronic and Steric Bias

Palladium(0) is nucleophilic. It prefers to insert into Carbon-Halogen bonds that are:

-

Weaker: Bond Dissociation Energy (BDE) follows

. -

Electron Deficient: Electron-withdrawing groups (EWGs) ortho/para to the halogen accelerate OA.

-

Sterically Accessible: Sites flanked by protons react faster than those flanked by other halogens or alkyl groups.

Visualization: The Selectivity Decision Tree

The following logic flow illustrates how to predict the site of reaction.

Figure 1: Decision matrix for predicting regioselectivity in polyhalogenated substrates.

Critical Parameter Optimization

The choice of catalyst system dictates whether the reaction stops at mono-coupling or proceeds to exhaustive coupling.

Table 1: Catalyst & Ligand Selection Matrix

| Objective | Substrate Class | Catalyst Precursor | Ligand | Additive | Solvent | Temp |

| Site-Selectivity | Poly-bromides/iodides | CuI (10 mol%) | Toluene | 80°C | ||

| Exhaustive Coupling | Poly-chlorides | CsF (2.0 equiv) | Dioxane | 100°C | ||

| Difficult Substrates | Sterically hindered | XPhos or SPhos | CsF | THF | 60°C |

Mechanistic Note on Additives:

-

CuI (The "Copper Effect"): Copper(I) scavenges the free ligand (preventing catalyst inhibition) and facilitates transmetallation via a transient Cu-stannane species. Essential for selective coupling under mild conditions [1].

-

CsF: Activates the stannane by forming a hypervalent silicate-like species (

), increasing nucleophilicity for transmetallation [2].

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling of 1,3,5-Tribromobenzene

Target: Coupling at a single position while retaining two bromides for future diversification.

Reagents:

-

1,3,5-Tribromobenzene (1.0 equiv, 10 mmol)

-

Tributyl(phenyl)stannane (1.05 equiv)

- (2 mol%) — Freshly opened or yellow crystalline solid.

-

Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous toluene with Argon for 20 minutes. Why? Oxygen oxidizes

to inactive -

Charge: Add tribromobenzene and

against a positive pressure of Argon. Add toluene (0.2 M concentration). -

Stannane Addition: Add the stannane via syringe.

-

Reaction: Heat to 80°C. Monitor by TLC/HPLC every 30 minutes.

-

Self-Validation: The reaction should turn from yellow to orange/black. If it turns black immediately upon heating, the catalyst may have decomposed (colloidal Pd formation); add free

(10 mol%) to stabilize.

-

-

Termination: Stop heating immediately upon consumption of starting material to prevent over-coupling (di/tri-arylation).

Protocol B: Exhaustive Coupling of Hexachlorobenzene

Target: Complete substitution of all six chlorines (e.g., for star-shaped OLED materials). Note: Aryl chlorides are inert to standard Stille conditions. We use Fu's Conditions [3].

Reagents:

-

Hexachlorobenzene (1.0 equiv)

-

Organostannane (7.0 equiv - slight excess per site)

- (3 mol% relative to each C-Cl bond; total ~18 mol%)

-

(1:1 ratio to Pd) or commercially available

-

CsF (2.2 equiv per C-Cl bond)

-

1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Glovebox/Schlenk: Due to the air sensitivity of

, weigh catalyst and ligand in a glovebox if possible. If not, use a solution of -

Activation: Mix

and -

Assembly: Add Hexachlorobenzene, Stannane, and CsF.

-

Reaction: Heat to 100-110°C in a sealed pressure tube (dioxane boils at 101°C).

-

Monitoring: GC-MS is required. Look for the molecular ion of the fully substituted product. Intermediates with 4 or 5 substitutions are common; extend time or add fresh catalyst if stalling occurs.

Post-Reaction Processing: Tin Remediation

Critical for Drug Development: Organotin byproducts (

The Fluoride Wash Method (Recommended):

-

Dilute reaction mixture with Ethyl Acetate.[4]

-

Prepare a saturated aqueous solution of Potassium Fluoride (KF).

-

Stir the organic layer vigorously with aqueous KF for 30 minutes.

-

Chemistry:

. -

Observation: A white, polymeric solid (

) will precipitate at the interface.

-

-

Filter through a pad of Celite to remove the solid tin fluoride.

-

Proceed to standard aqueous workup and column chromatography.

Alternative: KF/Silica Stationary Phase

-

Mix Silica Gel with aqueous KF (10% w/w), remove water under vacuum to create a free-flowing powder. Use this as a "pad" on top of your chromatography column to capture tin in situ [4].

Troubleshooting & Self-Validation

Figure 2: Troubleshooting logic for common Stille coupling failure modes.

Validation Checkpoints:

-

Color: Active

phosphine complexes are usually yellow/orange. Black indicates decomposition (Pd aggregation). -

Rate: If the reaction stalls at 50% conversion, the catalyst has likely died. Do not just heat longer; add a second "spike" of catalyst.

-

Mass Balance: If product yield is low but SM is gone, check for protodehalogenation (reduction of C-X to C-H), common in the presence of water/alcohols.

References

-

Farina, V., & Krishnan, B. (1991).[5] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[5][6] Link

-

Littke, A. F., & Fu, G. C. (2002).[2] Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides.[2][7] Journal of the American Chemical Society.[5][6] Link

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Journal of the American Chemical Society.[5][6] Link

-

Renaud, P., et al. (1998).[8] Simple and efficient removal of organotin byproducts.[9] Tetrahedron Letters. Link

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.rochester.edu [chem.rochester.edu]

Buchwald-Hartwig amination of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Orthogonal Functionalization The substrate 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene presents a classic problem in medicinal chemistry: the need for orthogonal functionalization. This scaffold contains two potential electrophilic sites (C–I and C–Br) and a highly electron-deficient ring system (due to two fluorine atoms).

-

Target: Selective amination of the C–I bond (Position 5).

-

Off-Target: Preservation of the C–Br bond (Position 1) for downstream Suzuki or Heck couplings.

-

Risk Factors:

-

Over-reaction: Amination at both sites (bis-amination).

-

Dehalogenation: Reductive loss of the iodine or bromine atoms.

-

Catalyst Poisoning: The "Iodide Effect," where liberated iodide ions inhibit the palladium catalyst.

-